molecular formula C18H24N2O3 B2955464 Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate CAS No. 2411255-33-7

Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate

Cat. No. B2955464
CAS RN: 2411255-33-7
M. Wt: 316.401
InChI Key: UJBKLPULHFTNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell proliferation. It has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. Additionally, it has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate in lab experiments is its versatility. It can be used in a variety of applications, including medicinal chemistry, drug discovery, and material science. Additionally, it has a low toxicity profile, making it safe to handle in the laboratory. However, one of the limitations of using Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate is its cost. It is a relatively expensive compound, which may limit its use in some research applications.

Future Directions

There are several future directions for the study of Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate. One potential direction is the further exploration of its anticancer activity and its potential as a cancer treatment. Additionally, further research could be conducted to investigate its antibacterial and antifungal activities and its potential as a new class of antibiotics. Furthermore, the synthesis of new derivatives of Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate could be explored to improve its efficacy and reduce its cost. Overall, the study of Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate holds significant promise for the development of novel drugs and materials.

Synthesis Methods

Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate has been synthesized using different methods, including the reaction of tert-butyl 3-phenyl-4-prop-2-enoyl-1-piperidinecarboxylate with 1,2-diaminoethane in the presence of triethylamine, and the reaction of tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate with hydrochloric acid. The synthesis method used depends on the desired yield and purity of the final product.

Scientific Research Applications

Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a potential candidate for the development of novel drugs. Additionally, it has been used as a building block for the synthesis of other compounds, such as peptides and polymers.

properties

IUPAC Name

tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-5-16(21)20-12-11-19(17(22)23-18(2,3)4)13-15(20)14-9-7-6-8-10-14/h5-10,15H,1,11-13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBKLPULHFTNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.